N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide hydrochloride
Overview
Description
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide hydrochloride is a useful research compound. Its molecular formula is C18H31ClN2O3 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.2023205 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor has shown that these compounds undergo complex metabolic activation pathways leading to DNA-reactive products in both human and rat liver microsomes. This study reveals insights into the metabolism of hazardous substances, potentially contributing to safer chemical design and environmental protection efforts (Coleman et al., 2000).
Chemoselective Acetylation Using Immobilized Lipase
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was optimized using Novozym 435 as a catalyst. This study provides a model for the enzymatic synthesis of drug intermediates, highlighting the potential for efficient and environmentally friendly pharmaceutical manufacturing processes (Magadum & Yadav, 2018).
Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Novel acetamide derivatives were synthesized and evaluated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research demonstrates the process of designing and testing new chemical entities for potential therapeutic applications, contributing to the development of novel drugs (Rani et al., 2016).
Properties
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-7-22-16-10-14(11-19-13(2)3)8-9-15(16)23-12-17(21)20-18(4,5)6;/h8-10,13,19H,7,11-12H2,1-6H3,(H,20,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKIMWYXGJBWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC(=O)NC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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